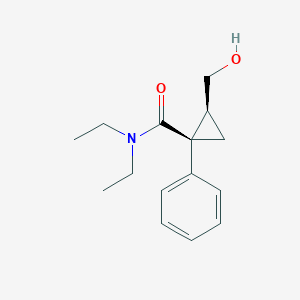

(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

描述

(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for synthetic and mechanistic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.

Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the cyclopropane ring using formaldehyde and a base.

Amidation: The final step involves the reaction of the hydroxymethylated cyclopropane with diethylamine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the reactions. Optimized conditions such as temperature, pressure, and the use of catalysts can significantly improve the scalability of the synthesis.

化学反应分析

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of (1R,2S)-N,N-Diethyl-2-(carboxymethyl)-1-phenylcyclopropane-1-carboxamide.

Reduction: Formation of (1R,2S)-N,N-Diethyl-2-(aminomethyl)-1-phenylcyclopropane-1-carboxamide.

Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

科学研究应用

Chemistry

In chemistry, (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is used as a model compound to study the reactivity of strained ring systems and the effects of chirality on reaction mechanisms.

Biology

The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions, particularly those involving chiral centers and strained rings.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism by which (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain can induce conformational changes in these targets, affecting their activity. The hydroxymethyl and carboxamide groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

相似化合物的比较

Similar Compounds

- (1R,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

- (1S,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

- (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-cyclopropane-1-carboxamide

Uniqueness

Compared to its diastereomers and other similar compounds, (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which can lead to different reactivity and interactions in both chemical and biological systems. This uniqueness makes it a valuable compound for studying the effects of chirality and ring strain in various applications.

生物活性

(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, often referred to as DEHPC, is a compound of interest due to its potential therapeutic applications. It is structurally related to various pharmacological agents and has been studied for its biological activity, particularly in the context of antidepressant effects.

Chemical Structure and Properties

The molecular formula of DEHPC is CHNO, with a molecular weight of approximately 247.33 g/mol. The compound features a cyclopropane ring, which contributes to its unique biological properties. The presence of both hydroxymethyl and diethyl amine groups enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 247.33 g/mol |

| LogP | 1.805 |

| Polar Surface Area | 40.54 Ų |

DEHPC is believed to exert its biological effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This mechanism aligns with its classification as a potential antidepressant. Studies suggest that compounds with similar structures often interact with serotonin receptors or inhibit the reuptake of key neurotransmitters.

Antidepressant Effects

Research indicates that DEHPC demonstrates significant antidepressant-like activity in various animal models. For example, in the forced swim test (FST) and tail suspension test (TST), DEHPC-treated subjects showed reduced immobility times compared to control groups, suggesting enhanced mood and reduced depressive behaviors.

Analgesic Properties

In addition to its antidepressant potential, DEHPC has shown analgesic properties in preliminary studies. The compound was tested in models such as the hot plate test, where it exhibited significant pain-relieving effects when compared to standard analgesics like morphine.

Case Studies

- Antidepressant Activity : A study involving mice demonstrated that administration of DEHPC at varying doses led to a dose-dependent decrease in immobility time during the FST. The results were statistically significant (p < 0.05) compared to the control group.

- Analgesic Activity : In another study focused on pain response, DEHPC was administered to rats subjected to thermal pain stimuli. Results indicated that DEHPC significantly increased pain threshold levels, comparable to known analgesics.

属性

IUPAC Name |

(1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQDDMBCAWKSAZ-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547527 | |

| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172016-06-7 | |

| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。